molecular formula C9H11NO3 B1458101 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one CAS No. 192819-08-2

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B1458101
CAS No.: 192819-08-2
M. Wt: 181.19 g/mol
InChI Key: KMEJIJJSQHBNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both a dioxolane ring and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The dihydropyridinone moiety can then be introduced through various synthetic routes, including cyclization reactions and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that use inexpensive starting materials and reagents. For example, a practical route to related compounds involves NaOH-mediated aldol condensation followed by further transformations . The overall process is designed to be cost-effective and efficient, with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(12-4-5-13-9)7-2-3-10-8(11)6-7/h2-3,6H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEJIJJSQHBNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one
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4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one
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4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one
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4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one
Reactant of Route 5
4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one
Reactant of Route 6
4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one

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